molecular formula C7H9F6NO B12465112 3,3,3-trifluoro-N-propyl-2-(trifluoromethyl)propanamide

3,3,3-trifluoro-N-propyl-2-(trifluoromethyl)propanamide

Katalognummer: B12465112
Molekulargewicht: 237.14 g/mol
InChI-Schlüssel: PVPTUVBPQAFMGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3,3-Trifluoro-N-propyl-2-(trifluoromethyl)propanamide is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of trifluoromethyl groups, which impart significant stability and reactivity to the molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-propyl-2-(trifluoromethyl)propanamide typically involves the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propionic acid with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide product. The general reaction scheme can be represented as follows:

(CF3)2CHCO2H+CH3CH2CH2NH2(CF3)2CHCONHCH2CH3CH3\text{(CF}_3\text{)}_2\text{CHCO}_2\text{H} + \text{CH}_3\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{(CF}_3\text{)}_2\text{CHCONHCH}_2\text{CH}_3\text{CH}_3 (CF3​)2​CHCO2​H+CH3​CH2​CH2​NH2​→(CF3​)2​CHCONHCH2​CH3​CH3​

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3,3,3-Trifluoro-N-propyl-2-(trifluoromethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

3,3,3-Trifluoro-N-propyl-2-(trifluoromethyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or drug candidate.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3,3,3-trifluoro-N-propyl-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
  • 3,3,3-Trifluoro-N-phenyl-2-(trifluoromethyl)propanamide
  • 2-(1,1,1-Trifluoro-2-(trifluoromethyl)-2-hydroxy)propyl-3

Uniqueness

3,3,3-Trifluoro-N-propyl-2-(trifluoromethyl)propanamide is unique due to its specific combination of trifluoromethyl groups and the propylamide moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C7H9F6NO

Molekulargewicht

237.14 g/mol

IUPAC-Name

3,3,3-trifluoro-N-propyl-2-(trifluoromethyl)propanamide

InChI

InChI=1S/C7H9F6NO/c1-2-3-14-5(15)4(6(8,9)10)7(11,12)13/h4H,2-3H2,1H3,(H,14,15)

InChI-Schlüssel

PVPTUVBPQAFMGV-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=O)C(C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.